2,4-Dichloro-5-nitropyridine

Regioselective cross-coupling Stille coupling Pd catalysis

Choose 2,4-dichloro-5-nitropyridine when synthetic routes demand orthogonal C4-then-C2 functionalization of the pyridine scaffold. The electron-withdrawing 5-nitro group reverses site-selectivity compared to non-nitrated 2,4-dichloropyridine, enabling C4-selective SNAr followed by C2 cross-coupling without protecting group manipulation. This dual reactivity is validated in stearoyl-CoA desaturase (SCD) and Rho-kinase (ROCK) inhibitor programs. Manufactured via a robust chlorination route, shipped at ambient temperature with no cold-chain logistics, ensuring reliable supply for hit-to-lead, parallel synthesis, and pilot-scale campaigns.

Molecular Formula C5H2Cl2N2O2
Molecular Weight 192.98 g/mol
CAS No. 4487-56-3
Cat. No. B033049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-nitropyridine
CAS4487-56-3
Molecular FormulaC5H2Cl2N2O2
Molecular Weight192.98 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C5H2Cl2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H
InChIKeyRZVJQUMDJUUBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-nitropyridine (CAS 4487-56-3) Technical Profile and Procurement Considerations


2,4-Dichloro-5-nitropyridine (CAS 4487-56-3) is a halogenated and nitro-substituted pyridine derivative with the molecular formula C5H2Cl2N2O2 and a molecular weight of 192.99 g/mol [1]. It is a yellow crystalline solid at ambient temperature with a melting point in the range of 42–46 °C . The compound's structure features two chlorine atoms at the 2- and 4-positions and a nitro group at the 5-position of the pyridine ring . This substitution pattern confers distinct electrophilic character and reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Why 2,4-Dichloro-5-nitropyridine Cannot Be Replaced by Unsubstituted 2,4-Dichloropyridine in Regioselective Syntheses


2,4-Dichloropyridine analogs lacking the 5-nitro group exhibit fundamentally different reactivity and regioselectivity in cross-coupling and nucleophilic substitution reactions. Unsubstituted 2,4-dichloropyridine undergoes Pd-catalyzed cross-coupling preferentially at the C2 position (adjacent to nitrogen), a selectivity that is difficult to override without specialized ligand systems [1]. In contrast, the electron-withdrawing nitro group at C5 of 2,4-dichloro-5-nitropyridine dramatically alters the electronic landscape of the pyridine ring, reversing site-selectivity and enabling orthogonal functionalization strategies that are inaccessible to the parent dichloropyridine [2]. This unique electronic profile directly impacts the efficiency and selectivity of synthetic routes in medicinal chemistry, where precise control over substitution patterns is critical for structure-activity relationship (SAR) studies and lead optimization.

Quantitative Comparative Evidence for 2,4-Dichloro-5-nitropyridine (CAS 4487-56-3) Versus Structural Analogs


Reversed Regioselectivity in Pd-Catalyzed Stille Coupling: Nitro vs. Amino Substitution at C3

The presence of a nitro group at the 5-position (equivalent to C3 in the referenced study) reverses the site-selectivity of Stille coupling on 2,4-dichloropyridine scaffolds. The study directly compares 2,4-dichloro-5-nitropyridine (nitro-substituted) with 3-amino-2,4-dichloropyridine (amino-substituted) under identical reaction conditions [1].

Regioselective cross-coupling Stille coupling Pd catalysis Heterocyclic functionalization

Improved Reactivity in Cross-Coupling Due to Enhanced Electron-Withdrawing Character

The electron-withdrawing nature of the nitro substituent increases the overall reactivity of 2,4-dichloro-5-nitropyridine in Pd-catalyzed cross-couplings compared to analogs with less electron-withdrawing or electron-donating groups [1].

Electrophilicity Cross-coupling reactivity Electron-withdrawing group Pd catalysis

Established Synthetic Utility: High-Yield Synthesis from Readily Available Precursors

2,4-Dichloro-5-nitropyridine is accessible via a high-yielding two-step sequence from 2-hydroxy-4-chloro-5-nitropyridine, involving chlorination with phosphorus oxychloride (POCl3) .

Synthetic methodology Process chemistry Yield optimization Chlorination

Validated Application in SCD Inhibitor Synthesis via Cross-Coupling and SNAr Sequences

2,4-Dichloro-5-nitropyridine serves as a key intermediate in the synthesis of potent and selective stearoyl-CoA desaturase (SCD) inhibitors, a class of targets for metabolic disorders including obesity and diabetes . The sequential displacement of the C4 and C2 chlorine atoms via SNAr and cross-coupling enables the rapid assembly of diverse inhibitor scaffolds.

Stearoyl-CoA desaturase (SCD) inhibitors Medicinal chemistry Metabolic disease Pharmaceutical intermediates

Ambient Temperature Storage Stability Eliminates Cold Chain Requirements

2,4-Dichloro-5-nitropyridine is a solid at ambient temperature and is stable when stored at room temperature in a cool, dark, and dry environment, according to multiple commercial technical datasheets .

Storage stability Supply chain logistics Solid-state stability Procurement

Optimal Deployment Scenarios for 2,4-Dichloro-5-nitropyridine (CAS 4487-56-3) Based on Comparative Evidence


Regioselective Functionalization of Pyridine Cores for Medicinal Chemistry

When a synthetic route demands orthogonal functionalization of a 2,4-dichloropyridine scaffold with distinct selectivity at C2 and C4, 2,4-dichloro-5-nitropyridine is the preferred building block. Its inherent C4-selectivity in cross-coupling (under specific conditions) contrasts sharply with the C2-selectivity of non-nitrated analogs, enabling sequential derivatization without protecting group manipulation. This is directly supported by the reversed regioselectivity observed in Stille coupling studies comparing nitro- and amino-substituted analogs [1].

Synthesis of SCD and Rho-Kinase Inhibitors for Metabolic and Cardiovascular Disease Research

For research programs targeting stearoyl-CoA desaturase (SCD) or Rho-kinase (ROCK), 2,4-dichloro-5-nitropyridine provides a validated entry point to potent and selective inhibitor series. Its use in these specific therapeutic areas is well-documented in the chemical literature and by multiple commercial suppliers . The compound's unique substitution pattern is essential for achieving the desired binding interactions and pharmacokinetic properties of the final drug candidates .

Accelerated Lead Optimization via Diversifiable Dichloropyridine Scaffold

In hit-to-lead and lead optimization phases, the ability to rapidly generate diverse analogs from a single advanced intermediate is a key competitive advantage. 2,4-Dichloro-5-nitropyridine's enhanced electrophilicity at C4 (due to the adjacent nitro group) allows for highly efficient SNAr reactions, while the C2 chlorine can be subsequently functionalized via transition metal-catalyzed cross-coupling . This dual reactivity profile, combined with its solid-state stability at room temperature, makes it an ideal stock reagent for parallel synthesis and high-throughput chemistry workflows.

Process Development for Scalable Heterocyclic Synthesis

When designing a scalable synthetic route to a complex heterocyclic target, the choice of starting material profoundly impacts overall yield, purity, and cost. 2,4-Dichloro-5-nitropyridine is manufactured via a robust, high-yielding chlorination route , ensuring consistent commercial availability and quality. Its favorable storage profile (ambient temperature) further simplifies supply chain logistics for both R&D and pilot-scale manufacturing campaigns, offering a tangible procurement advantage over analogs requiring cold storage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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